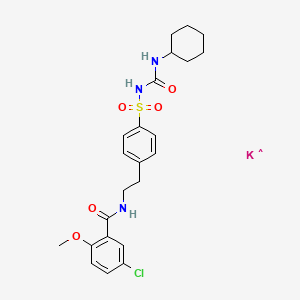

Glyburide (potassium salt)

Descripción

Propiedades

InChI |

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVNANLGKVVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClKN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52169-36-5 | |

| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Glyburide vs. Glyburide Potassium Salt in Experimental Pharmacology

Executive Summary

For researchers investigating ATP-sensitive potassium channels (

The distinction between Glyburide (free acid) and Glyburide Potassium Salt is primarily physicochemical, not pharmacodynamic. Both forms deliver the same active moiety—the glibenclamide anion—to the SUR1 receptor site. The potassium salt is engineered to improve dissolution kinetics and stability in physiological buffers, though it does not render the molecule "freely soluble" in water due to the drug's inherent lipophilicity.

This guide analyzes the technical differences to assist scientists in reagent selection, stock solution preparation, and experimental design.

Part 1: Physicochemical Characterization

The core difference lies in the ionization state of the sulfonylurea group. Glyburide is a weak acid with a pKa of approximately 5.3. At physiological pH (7.4), the free acid must deprotonate to dissolve, a process that is kinetically slow and prone to precipitation. The potassium salt is the pre-ionized form, thermodynamically primed for solvation in aqueous media, although the large hydrophobic tail limits its total solubility.

Table 1: Comparative Properties

| Feature | Glyburide (Free Acid) | Glyburide Potassium Salt |

| CAS Number | 10238-21-8 | 52169-36-5 |

| Molecular Weight | 494.0 g/mol | 532.1 g/mol |

| Formula | ||

| pKa (Sulfonylurea) | ~5.3 (Acidic) | N/A (Already ionized) |

| Solubility (DMSO) | High (~10–25 mg/mL) | High (~10 mg/mL) |

| Solubility (Water) | Practically Insoluble | Sparingly Soluble (<0.5 mg/mL)* |

| Primary Utility | General Stock Solutions | Low-DMSO applications, Ion Channel Studies |

*Note: "Sparingly soluble" in this context implies better dissolution than the free acid, but it still requires organic co-solvents (like DMSO) for high-concentration stocks.

Mechanistic Visualization: Solubility Equilibrium

The following diagram illustrates why the Potassium Salt dissolves more readily in physiological buffers (pH 7.4) compared to the Free Acid.

Caption: The Potassium Salt bypasses the rate-limiting deprotonation step required by the Free Acid, ensuring faster equilibration in physiological buffers.

Part 2: Experimental Workflows

Reagent Selection Strategy

Use the Potassium Salt if:

-

You are performing Patch-Clamp experiments where intracellular delivery is required (pipette solution).

-

You need to minimize DMSO concentration below 0.1% to avoid solvent artifacts.

-

You observe precipitation when diluting the Free Acid into saline/media.

Use the Free Acid if:

-

You are performing standard cell culture assays (DMSO tolerance ~0.1–0.5%).

-

Cost is a primary factor (Free Acid is generally less expensive).

-

You are following a legacy protocol that specifies CAS 10238-21-8.

Protocol: Preparation of Stock Solutions

Critical Warning: Do not attempt to dissolve either form directly in water or PBS to make a high-molarity stock (e.g., 10 mM). Both require a primary organic solvent.

Method A: Standard DMSO Stock (100 mM)

Target: General Cell Culture / High-Throughput Screening

-

Weighing: Weigh 49.4 mg of Glyburide (Free Acid) or 53.2 mg of Glyburide Potassium Salt.

-

Solvation: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Mixing: Vortex vigorously for 1 minute. Warm to 37°C if necessary.

-

Storage: Aliquot into light-protective tubes and store at -20°C. Stable for >6 months.

Method B: Low-DMSO Working Solution (For Patch Clamp)

Target: Electrophysiology (Final Concentration: 10 µM)

-

Intermediate Dilution: Dilute the 100 mM DMSO stock 1:1000 in DMSO to create a 100 µM Secondary Stock .

-

Aqueous Dilution: Dilute the Secondary Stock 1:10 into your bath solution (e.g., Tyrode’s or KRB).

-

Result: 10 µM Glyburide in 10% DMSO? NO.

-

Correction: To achieve 10 µM with minimal DMSO:

-

Take 1 µL of 10 mM DMSO stock.

-

Add to 10 mL of pre-warmed (37°C) bath solution while vortexing.

-

Final DMSO: 0.01% (Negligible).

-

-

Why use Salt here? The Potassium Salt will resist "crashing out" (precipitating) during this rapid aqueous dilution step better than the free acid.

-

Part 3: Scientific Rationale & Causality

The "Solubility Paradox"

Researchers often assume that "Salt = Water Soluble." For Glyburide, this is only partially true. The molecule contains a highly lipophilic cyclohexyl group and a chloro-benzamido group. While the potassium salt ionizes the sulfonylurea bridge, the rest of the molecule remains hydrophobic.

-

Implication: The salt improves the rate of dissolution and the stability of the solution at neutral pH, but it does not significantly increase the saturation limit in water.

-

Validation: If a protocol demands a concentration >100 µM in aqueous buffer, Glyburide is the wrong tool. Consider using a more soluble analogue or a lipid-based carrier system.

Pharmacodynamics

Both forms act on the Sulfonylurea Receptor 1 (SUR1) subunit of the

-

Mechanism: Binding closes the channel

Membrane depolarization -

Equivalence: Once dissolved, the

dissociates, and the active glibenclamide anion is identical in both scenarios. There is no difference in

Part 4: Decision Framework

Caption: Workflow for selecting the appropriate Glyburide form based on experimental sensitivity and solvent tolerance.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3488, Glyburide. [Link]

-

Gribble, F. M., & Reimann, F. (2003). Differential Selectivity of Insulin Secretagogues. Diabetologia.[3] (Contextual citation for SUR1 mechanism).

Sources

From Metabolic Control to Immunomodulation: The Technical Evolution of Glyburide

Content Type: Technical Whitepaper Subject: Pharmacology & Experimental Immunology Target Audience: Drug Discovery Scientists, Immunologists, and Electrophysiologists

Introduction: The Dual Identity of a Small Molecule

Glyburide (also known as Glibenclamide) represents a rare class of pharmacological agents that have successfully traversed two distinct eras of biology. Originally synthesized as a potent second-generation sulfonylurea for Type 2 Diabetes (T2D), it later emerged as a foundational research tool in immunology.

For the modern researcher, Glyburide is not merely an insulin secretagogue; it is the chemical probe that helped define the activation mechanism of the NLRP3 inflammasome . This guide deconstructs Glyburide’s utility, contrasting its canonical role in electrophysiology with its repurposed application in innate immunity, providing the rigorous protocols necessary to use it effectively in a laboratory setting.

Part 1: Historical Evolution & Chemical Lineage

The discovery of Glyburide is rooted in the serendipity of the pre-war antibiotic era.

-

The Sulfonamide Accident (1942): Marcel Janbon, treating typhoid patients in Montpellier with the sulfonamide 2254 RP, observed severe, sometimes fatal hypoglycemia.

-

Physiological Validation (1942-1946): Auguste Loubatières confirmed that these compounds stimulated the pancreas to release insulin, establishing the principle of "insulinosecretory" drugs.

-

Optimization to HB 419 (1966): Collaborative research by Hoechst and Boehringer Mannheim refined the sulfonylurea scaffold, adding a benzamido group to create HB 419 (Glyburide). This modification increased potency by nearly 200-fold compared to first-generation agents like tolbutamide.

Chemical Profile:

-

IUPAC Name: 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

-

Molecular Weight: 494.0 g/mol

-

Key Structural Feature: The sulfonylurea moiety binds KATP channels; the benzamido moiety contributes to its unique lipophilicity and off-target profile (including ABC transporter inhibition).

Part 2: The Canonical Mechanism (Metabolic Research)

In metabolic research, Glyburide is the gold-standard blocker of the ATP-sensitive Potassium Channel (KATP).

Mechanism of Action:

Glyburide binds to the SUR1 (Sulfonylurea Receptor 1) regulatory subunit of the KATP channel complex on pancreatic

-

Physiological State: High glucose

High ATP/ADP ratio -

Glyburide State: Binds SUR1

Forces KATP closure regardless of ATP levels

Visualization: The Insulin Secretion Pathway

The following diagram illustrates where Glyburide intercepts the metabolic signaling cascade.

Figure 1: Glyburide bypasses the metabolic sensing machinery (Glucose/ATP) to directly force KATP channel closure.[1][2][3][4][5][6][7][8][9][10]

Part 3: The Research Tool (Immunology & The NLRP3 Inflammasome)

In 2009, Lamkanfi et al. published a landmark study identifying Glyburide as a specific inhibitor of the NLRP3 inflammasome .[6][10] This discovery transformed Glyburide into a standard probe for dissecting inflammatory pathways.

The Mechanistic Pivot: Unlike its effect on insulin secretion, Glyburide's inhibition of NLRP3 is independent of the KATP channel.[2][4][5]

-

Evidence: Glipizide (another sulfonylurea) blocks KATP but fails to inhibit NLRP3. This proves the immunological effect is structure-specific to Glyburide, likely involving its lipophilic benzamido group.

-

Target: Glyburide acts downstream of the P2X7 receptor and upstream of NLRP3 oligomerization. The consensus is that it inhibits the sensing of intracellular K+ efflux or directly interferes with NEK7-NLRP3 assembly.

Visualization: The Inflammasome Inhibition Pathway

This diagram details the "Two-Signal" activation model and Glyburide's interference point.[10]

Figure 2: Glyburide inhibits the assembly step of the NLRP3 inflammasome, preventing Caspase-1 activation.

Part 4: Technical Protocols & Experimental Design

Using Glyburide requires strict adherence to solubility limits and concentration windows. A common error is using the nanomolar (metabolic) dose for immunological assays, which will yield false negatives.

1. Solubility & Stock Preparation

Glyburide is practically insoluble in water.[11]

-

Solvent: 100% DMSO (Anhydrous).

-

Max Solubility: ~200 mg/mL (approx. 400 mM), but 100 mM is the recommended stock concentration to prevent crashing out upon dilution.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Experimental Dosing (The "Window of Activity")

| Application | Target | Working Concentration | Incubation Time |

| Metabolism | KATP Channel | 10 nM – 100 nM | Immediate (Minutes) |

| Immunology | NLRP3 Inflammasome | 25 µM – 200 µM | 30-60 min pre-treatment |

| ABC Transporters | CFTR / ABC Transporters | 50 µM – 100 µM | Variable |

Critical Warning: The concentration required to inhibit NLRP3 (µM range) is orders of magnitude higher than that required to induce hypoglycemia (nM range). Therefore, Glyburide cannot be used as an NLRP3 inhibitor in live animals without causing fatal hypoglycemia. For in vivo NLRP3 inhibition, use MCC950 .[5][10]

3. Self-Validating Control System

To prove your effect is specific to NLRP3 and not a generic KATP effect, you must run the following parallel controls:

-

The Negative Control (Glipizide): Run a parallel arm with Glipizide (50-100 µM).

-

Result: If Glipizide inhibits your readout, the mechanism is likely KATP-dependent or non-specific toxicity. If Glipizide has no effect but Glyburide does, the mechanism is likely NLRP3-specific.

-

-

The Positive Control (MCC950): Run a parallel arm with MCC950 (1-10 µM).

-

Result: This validates that the NLRP3 pathway is indeed active in your cell type.

-

4. Step-by-Step In Vitro Protocol (Macrophage Assay)

-

Seed Cells: Bone Marrow Derived Macrophages (BMDMs) at

cells/mL. -

Prime: Treat with LPS (100 ng/mL) for 3-4 hours (Signal 1).

-

Drug Treatment: Replace media. Add Glyburide (diluted from DMSO stock to 50-200 µM) to the media.

-

Note: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

-

Incubate: 30 minutes.

-

-

Activate: Add ATP (5 mM) or Nigericin (10 µM) for 30-60 minutes (Signal 2).

-

Assay: Collect supernatant for IL-1

ELISA or Western Blot (Caspase-1 p10/p20 subunits).

Part 5: Comparative Data Analysis

The following table summarizes the pharmacological profile of Glyburide against related tools.

| Compound | Primary Target | Secondary Target | IC50 (NLRP3) | In Vivo Safety |

| Glyburide | SUR1 (KATP) | NLRP3, ABC Transporters | ~20 µM | Low (Severe Hypoglycemia) |

| Glipizide | SUR1 (KATP) | None (Inactive on NLRP3) | > 200 µM | Low (Hypoglycemia) |

| MCC950 | NLRP3 (NACHT domain) | None known | ~0.02 µM (20 nM) | High (No Hypoglycemia) |

| Diazoxide | KATP Opener | None | N/A | Causes Hyperglycemia |

References

- Janbon, M., et al. (1942). Accidents hypoglycémiques graves par un sulfamidothiadiazol (le 2254 RP). Montpellier Médical. [Historical Context]

-

Loubatières, A. (1957). The hypoglycemic sulfonamides: History and development of the problem from 1942 to 1955. Annals of the New York Academy of Sciences.

-

Aguilar-Bryan, L., et al. (1995). Cloning of the beta cell high-affinity sulfonylurea receptor: a regulator of insulin secretion. Science.

-

Lamkanfi, M., et al. (2009).[2][3][5][6] Glyburide inhibits the Cryopyrin/Nalp3 inflammasome.[3][6] Journal of Cell Biology. [3]

-

Coll, R.C., et al. (2015).[10] A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[5] Nature Medicine. (Reference for MCC950 comparison).

-

PubChem Compound Summary. (2024). Glyburide (CID 3488). National Library of Medicine.

Sources

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mechanisms of disease: inflammasome activation and the development of type 2 diabetes [frontiersin.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new lead to NLRP3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20.198.91.3:8080 [20.198.91.3:8080]

Chemical Properties and Stability of Glyburide Potassium Salt in Solution

This guide details the chemical properties, solubilization strategies, and stability dynamics of Glyburide potassium salt in solution.[1] It is designed for researchers utilizing this compound in physiological assays, particularly as a KATP channel blocker.

Executive Summary

Glyburide potassium salt (Glibenclamide potassium) is the ionized salt form of the second-generation sulfonylurea Glyburide. While the free acid form of Glyburide exhibits extremely poor aqueous solubility (Class II BCS), the potassium salt is engineered to improve dissolution kinetics in biological buffers. However, it remains sparingly soluble in pure aqueous media and requires specific organic co-solvent protocols to prevent precipitation.

In solution, the stability of Glyburide is governed by the hydrolytic susceptibility of its sulfonylurea bridge . Researchers must strictly control pH and temperature, as the compound degrades into sulfonamide and amine byproducts under acidic or alkaline stress. This guide provides a validated workflow for preparation, storage, and stability assessment.

Physicochemical Profile

The potassium salt dissociates in solution to yield the Glyburide anion and a potassium cation. The behavior of the anion is pH-dependent, driven by the pKa of the sulfonamide group.

| Property | Specification |

| CAS Number | 52169-36-5 |

| Molecular Formula | C23H27ClN3O5S[2][3][4][5] · K |

| Molecular Weight | 532.1 g/mol |

| pKa | ~5.3 (Sulfonamide group) |

| Appearance | Crystalline solid |

| Solubility (DMSO) | ~10 mg/mL (Primary Stock) |

| Solubility (Aq.[2][4] Buffer) | Sparingly soluble; requires DMSO co-solvent |

| UV | 228 nm, 300 nm |

The Solubility Paradox

Although termed a "salt," Glyburide potassium is not freely water-soluble like inorganic salts (e.g., NaCl). The large lipophilic cyclohexyl and benzoyl moieties dominate its solvation profile.

-

pH < 5.3: The anion protonates to the insoluble free acid, causing rapid precipitation.

-

pH > 7.0: The compound exists primarily as the anion, maximizing solubility, yet it remains prone to aggregation without a co-solvent like DMSO [1].

Experimental Protocol: Preparation & Solubilization

Critical Warning: Do not attempt to dissolve Glyburide potassium salt directly into aqueous tissue culture media or buffers. It will form a suspension that yields inconsistent biological data.

Validated Stock Solution Preparation

This protocol ensures a stable, homogenous solution suitable for micro-dosing into biological assays.

-

Weighing: Weigh the crystalline solid into a sterile, amber glass vial (protect from light).

-

Primary Solubilization (DMSO):

-

Inert Gas Purging: Flush the headspace with Argon or Nitrogen to minimize oxidative stress during storage.

-

Aliquot & Storage:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . Stability: >2 years in solid state; ~6 months in anhydrous DMSO at -20°C.

-

Aqueous Dilution (The "Working Solution")

To introduce the drug to cells or proteins:

-

Dilution Factor: Dilute the DMSO stock at least 1:1000 into the aqueous buffer to keep final DMSO concentration <0.1% (v/v), minimizing solvent toxicity.

-

Buffer Selection: Use PBS or HEPES (pH 7.2–7.4). Avoid acidic buffers (pH < 6.0).

-

Immediate Use: The aqueous working solution is thermodynamically unstable . It should be prepared immediately before use and discarded after 24 hours. Precipitation may occur upon standing [1, 2].

Stability Dynamics and Degradation Pathways

Hydrolytic Degradation

The core instability of Glyburide in solution arises from the hydrolysis of the central sulfonylurea linkage (-SO2-NH-CO-NH-). This reaction is catalyzed by both acid and base, following first-order kinetics [3].

Mechanism[5][6][7][8]

-

Nucleophilic Attack: Water attacks the carbonyl carbon of the urea moiety.[9]

-

Cleavage: The bond breaks, releasing 5-chloro-2-methoxybenzenesulfonamide (Product A) and a Cyclohexyl isocyanate intermediate.

-

Decarboxylation: The isocyanate rapidly hydrolyzes to a carbamic acid, which decarboxylates to form Cyclohexylamine (Product B) and CO2.

Visualization of Degradation Pathway

The following diagram illustrates the chemical breakdown of Glyburide in aqueous environments.

Figure 1: Hydrolytic cleavage of the sulfonylurea bridge yielding inactive sulfonamide and amine byproducts.[9]

Photostability

Glyburide is photosensitive.[4] Exposure to UV/VIS light can induce photo-oxidation and cleavage of the sulfonamide bond.

-

Recommendation: All solutions should be handled in amber glassware or wrapped in aluminum foil.

Stability-Indicating Analytical Workflow

To verify the integrity of Glyburide potassium salt in solution, use the following High-Performance Liquid Chromatography (HPLC) method. This protocol separates the parent drug from its hydrolytic degradants [4].

HPLC Methodology

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) [60:40 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance @ 228 nm |

| Retention Time | ~2.3 min (Glyburide); Degradants elute earlier (more polar) |

Preparation & Testing Workflow Diagram

Figure 2: Recommended workflow for solubilization, storage, and quality control of Glyburide solutions.

References

-

Cayman Chemical. (2022).[4] Glyburide (potassium salt) Product Information Sheet. Item No. 15009. Link

-

Selleck Chemicals. (2024).[7] Glyburide (Glibenclamide) Chemical Properties and Solubility. Catalog No. S1716. Link

-

Bansal, G., Singh, M., Jindal, K. C., & Singh, S. (2008). Ultraviolet-photodiode array and high-performance liquid chromatographic/mass spectrometric studies on forced degradation behavior of glibenclamide. Journal of AOAC International. Link

- Emami, J., et al. (2006). In vitro dissolution and pKa determination of Glyburide. Journal of Pharmaceutical and Biomedical Analysis.

-

Lobenberg, R., et al. (2000).[10] Dissolution and bioavailability enhancement of glyburide. International Journal of Pharmaceutics. Link

Sources

- 1. SMEDDS of Glyburide: Formulation, In Vitro Evaluation, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyburide (potassium salt) | CAS 52169-36-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Glyburide (potassium salt) | 52169-36-5 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Glyburide as a Pharmacological Probe: Deconstructing Ion Channel Physiology and K_ATP Complex Dynamics

Prepared by: Senior Application Scientist Target Audience: Molecular Electrophysiologists, Structural Biologists, and Drug Development Professionals

Executive Summary

Glyburide (glibenclamide), a second-generation sulfonylurea, has transcended its clinical origins as an antidiabetic therapeutic to become an indispensable pharmacological tool in molecular electrophysiology. By selectively targeting the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium (K_ATP) channels, glyburide has enabled researchers to map the allosteric coupling between cellular metabolism and membrane excitability. This technical guide synthesizes recent cryo-EM structural insights, quantitative pharmacology, and advanced patch-clamp methodologies to provide a comprehensive framework for utilizing glyburide in ion channel research.

Structural Biology: The Mechanistic Basis of Channel Inhibition

The K_ATP channel is a unique hetero-octameric complex comprising four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory ATP-binding cassette (ABC) transporter subunits (SUR)[1]. The functional coupling of these subunits is what allows the channel to act as a metabolic sensor.

Recent high-resolution cryo-EM structures have demystified the exact binding pocket of glyburide. The drug lodges deeply within the transmembrane bundle of the SUR1-ABC core, interacting specifically with the N-terminal transmembrane domain (TMD0) and the L0 loop near the inner leaflet of the lipid bilayer[1].

The Allosteric Lock Mechanism: Under physiological conditions, the binding of MgATP/ADP to the nucleotide-binding domains (NBDs) of SUR1 induces a dimerization event that switches the SUR1-ABC core into an outward-facing conformation, antagonizing the inhibitory effect of ATP at the Kir6.2 site[1]. Glyburide acts as a conformational lock. By binding to SUR1, it stabilizes the SUR1-ABC core in an inward-facing conformation, effectively preventing MgATP/ADP from initiating the structural rearrangements necessary to open the channel[1][2].

Glyburide-mediated K_ATP channel closure and the insulin secretion signaling cascade.

Quantitative Pharmacology: Subtype Selectivity

Glyburide’s utility as a probe stems from its differential affinity across SUR isoforms and secondary targets. Understanding these concentration thresholds is critical for designing experiments that isolate specific channel populations without inducing off-target artifacts.

Table 1: Glyburide Inhibitory Profiles Across Target Channels

| Target Complex | Primary Tissue Expression | Glyburide IC50 / EC50 | Pharmacological Significance |

| SUR1 / Kir6.2 | Pancreatic | ~0.13 nM | High-affinity target; standard for K_ATP inhibition. |

| SUR2A / Kir6.2 | Cardiac Myocytes | ~45.0 nM | ~300x lower affinity than SUR1; used to differentiate cardiac vs. pancreatic isoforms[3]. |

| SUR2B / Kir6.2 | Vascular Smooth Muscle | ~42.0 nM | Intermediate affinity; regulates vascular tone[3]. |

| SUR1-TRPM4 | CNS (Reactive Astrocytes, Edema) | ~48.0 nM | Emerging target for preventing cytotoxic cerebral edema post-stroke[4]. |

| CFTR | Epithelial Cells | ~100.0 µM | Off-target inhibition; requires extremely high concentrations[5]. |

Note: IC50 values can vary based on the specific expression system (e.g., Xenopus oocytes vs. mammalian COS/HEK cells) and the intracellular nucleotide concentrations during recording.

Experimental Paradigm: The Inside-Out Patch-Clamp Workflow

To accurately profile K_ATP channel pharmacology, researchers must control the intracellular nucleotide concentrations (ATP/ADP ratio), which is impossible in whole-cell configurations. The inside-out patch-clamp technique is the gold standard because it exposes the cytosolic face of the channel—where both ATP and glyburide exert their primary allosteric effects—directly to the bath solution[6].

Step-by-Step Methodology & Causality

1. Cell Preparation and Internal Solution Setup

-

Action: Culture HEK293T cells transiently expressing SUR1 and Kir6.2. Fill the recording pipette with a high-K+ extracellular solution to amplify inward K+ currents.

-

Causality: Heterologous expression ensures a pure population of the target isoform. High symmetrical K+ increases the single-channel conductance, improving the signal-to-noise ratio.

2. Gigaseal Formation (Cell-Attached Mode)

-

Action: Apply gentle negative pressure to form a >1 G

seal between the glass pipette and the cell membrane. -

Causality: A tight seal is a self-validating prerequisite; it ensures that all measured current exclusively passes through the channels within the patch, eliminating leak currents.

3. Inside-Out Membrane Excision

-

Action: Rapidly withdraw the pipette from the cell.

-

Causality: This mechanical shearing tears the membrane patch away from the cell intact, exposing the intracellular domains of SUR1 and Kir6.2 to the controlled perfusion bath.

4. Nucleotide-Free Baseline Recording (Run-up)

-

Action: Perfuse the patch with a zero-ATP, zero-Mg2+ intracellular solution.

-

Causality: In the absence of inhibitory ATP, K_ATP channels spontaneously open to their maximum open probability (

). Omitting Mg2+ prevents endogenous kinase activity and isolates the intrinsic pore gating from MgADP-induced SUR1 stimulation.

5. ATP Dose-Response Validation

-

Action: Sequentially perfuse increasing concentrations of ATP (e.g., 10 µM to 1 mM).

-

Causality: This validates the structural integrity of the Kir6.2 subunit. A healthy SUR1/Kir6.2 patch should exhibit an IC50 for ATP of approximately 10-20 µM.

6. Glyburide Perfusion and Quantification

-

Action: Perfuse 100 nM glyburide in the presence of a low concentration of ATP (e.g., 0.1 µM).

-

Causality: Demonstrates SUR1-dependent inhibition. Expert Insight: Glyburide's efficacy is highly dependent on the metabolic state. Severe metabolic inhibition (near-zero ATP) can paradoxically attenuate glyburide's blocking efficiency due to a defect in signal transmission between SUR1 and Kir6.2[6]. Therefore, a trace amount of ATP is maintained to prime the channel complex for sulfonylurea binding.

Step-by-step inside-out patch-clamp workflow for isolating K_ATP channel pharmacology.

Pathophysiological Implications Beyond Diabetes

While glyburide's primary clinical application relies on closing pancreatic K_ATP channels to stimulate insulin secretion, its role as a molecular probe has unveiled critical pathophysiological mechanisms in other tissues:

-

Cerebral Edema and Stroke (SUR1-TRPM4): Following ischemic stroke, severe ATP depletion and calcium influx trigger the de novo expression and activation of the SUR1-TRPM4 non-selective cation channel in reactive astrocytes and endothelial cells. Sustained activation leads to massive Na+ influx, oncotic cell death, and cytotoxic edema. Glyburide acts as a potent inhibitor of this complex (EC50 ~48 nM), and its application in experimental models has successfully attenuated cerebral edema, highlighting a novel neuroprotective pathway[4].

-

Cardiac Preconditioning: The differential affinity of glyburide for SUR1 over SUR2A allows researchers to selectively block pancreatic/neuronal responses without fully abolishing the cardioprotective K_ATP currents mediated by SUR2A during ischemic preconditioning[3].

Conclusion

Glyburide remains a cornerstone molecule in electrophysiology. By locking the SUR1-ABC core in an inward-facing conformation, it provides a reliable, high-affinity mechanism to silence K_ATP and SUR1-TRPM4 currents. For drug development professionals and application scientists, mastering the nuances of glyburide pharmacology—particularly its dependence on intracellular nucleotide ratios and its differential isoform selectivity—is essential for the accurate characterization of novel ion channel therapeutics.

References

-

Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM eLife URL: [Link]

-

Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels Protein & Cell (Oxford Academic) URL:[Link]

-

The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium American Diabetes Association URL:[Link]

-

Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells PubMed / NIH URL:[Link]

-

Drug development in targeting ion channels for brain edema PMC / NIH URL:[Link]

-

Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1 MDPI URL:[Link]

Sources

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. academic.oup.com [academic.oup.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Drug development in targeting ion channels for brain edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4 | MDPI [mdpi.com]

- 6. Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing Glyburide Concentration for KATP Channel Inhibition in MIN6 Beta-Cells

Executive Summary

The optimal concentration of Glyburide (Glibenclamide) for inhibiting ATP-sensitive potassium (

-

Electrophysiology (Patch Clamp): 10 – 100 nM . In protein-free saline, Glyburide binds the SUR1 subunit with high affinity (

). -

Insulin Secretion Assays (GSIS): 1 – 10 µM . In the presence of Bovine Serum Albumin (BSA) or serum,

of the drug is protein-bound, requiring a higher total concentration to achieve the necessary free-drug fraction for maximal depolarization.

This guide details the mechanistic rationale, preparation protocols, and self-validating experimental workflows to ensure reproducible data.

Mechanism of Action & Biological Context[1]

MIN6 (Mouse Insulinoma 6) cells are a gold-standard surrogate for pancreatic

The Signaling Pathway

Glyburide bypasses the metabolic glucose-sensing machinery. It directly binds the SUR1 subunit, forcing the

Figure 1: Mechanism of Glyburide action in MIN6 cells. Glyburide binds SUR1, directly closing the channel and bypassing metabolic ATP generation.

Dose-Response Dynamics: The "Protein Shift"

A common error in experimental design is applying electrophysiological concentrations (nM) to secretion assays, resulting in false negatives.

Comparative Concentration Table

| Experimental Context | Recommended Concentration | Rationale |

| Patch Clamp (Whole Cell) | 10 – 100 nM | In standard bath solutions (HEPES/KRB without serum), Glyburide is highly potent ( |

| Insulin Secretion (GSIS) | 1 – 10 µM | Buffers often contain 0.1% - 1.0% BSA. Glyburide binds albumin avidly ( |

| Calcium Imaging | 1 – 5 µM | Intermediate range. Depends on whether the imaging buffer contains BSA. If BSA-free, use 100 nM. |

Critical Insight: The

for Glyburide binding to SUR1 is biphasic but predominantly high-affinity (). However, in functional assays, the "effective" concentration is dictated by the free fraction available in the media.

Protocol A: Preparation of Glyburide Stocks

Glyburide is hydrophobic and practically insoluble in water. Improper solubilization leads to micro-precipitation and variable dosing.

Reagents:

-

Glyburide (Glibenclamide) powder (Purity

). -

DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.

Step-by-Step:

-

Calculate: Prepare a 100 mM Master Stock. (MW

g/mol ). Dissolve 49.4 mg in 1 mL DMSO. -

Solubilize: Vortex vigorously. The solution must be crystal clear.

-

Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for 6 months.

-

Working Solution:

-

For 10 µM final concentration: Dilute 1:10,000 directly into the assay buffer.

-

Note: Keep final DMSO concentration

to avoid cytotoxicity or membrane artifacts.

-

Protocol B: Validated Insulin Secretion Assay (GSIS)

This protocol uses a 10 µM Glyburide stimulation to validate MIN6 functional integrity.

Prerequisites:

-

MIN6 Cells (Passage 18–30 recommended; >Passage 40 often lose glucose sensitivity).

-

Krebs-Ringer Bicarbonate (KRB) Buffer: 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES, 0.1% BSA (Fatty-acid free). pH 7.4.

Workflow:

Figure 2: GSIS Workflow. Glyburide serves as a

Detailed Steps:

-

Seeding: Plate MIN6 cells in 24-well plates (approx.

cells/well) 2-3 days prior. -

Starvation (Critical): Wash cells twice with glucose-free KRB. Incubate for 1 hour in KRB containing low glucose (0 or 2.8 mM) to reduce basal insulin secretion.

-

Induction: Replace buffer with KRB containing:

-

Incubation: Incubate for 60 minutes at 37°C.

-

Collection: Collect supernatant immediately. Keep on ice or freeze at -80°C.

-

Normalization: Lyse cells (e.g., using RIPA buffer) to measure total protein content. Normalize insulin secretion as (ng Insulin / mg Protein).

Expected Results:

-

Basal: Low secretion.

-

25 mM Glucose: 5-10 fold increase over basal (if cells are healthy).

-

Glyburide: Robust secretion similar to or exceeding 25 mM Glucose, even in low glucose conditions.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy, incorporate these internal checks:

The "Passage Effect" Check

MIN6 cells are unstable at high passages.

-

Symptom: Cells respond to Glyburide/KCl but NOT to 25 mM Glucose.

-

Diagnosis: Loss of GLUT2 or Glucokinase expression, but retention of secretory machinery (

/Ca channels). -

Solution: Thaw a low-passage aliquot (

The BSA Trap

-

Symptom: Weak response to 100 nM Glyburide in secretion assay.

-

Cause: BSA in the KRB buffer is sequestering the drug.

-

Validation: If you must use low concentrations (nM), use a BSA-free buffer for the 1-hour incubation (if cell health permits), or stick to the recommended 1-10 µM range for BSA-containing buffers.

Solubility Crash

-

Symptom: High variability between technical replicates.

-

Cause: Glyburide precipitated upon addition to aqueous buffer.

-

Fix: Do not make intermediate aqueous dilutions (e.g., 1 mM in water). Pipette the DMSO stock directly into the final KRB buffer while vortexing rapidly.

References

-

Miyazaki, J., et al. (1990). Establishment of a pancreatic beta cell line that retains glucose-inducible insulin secretion: special reference to expression of glucose transporter isoforms.[4] Endocrinology.

-

Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia.

-

Aguilar-Bryan, L., & Bryan, J. (1999). Molecular biology of adenosine triphosphate-sensitive potassium channels. Endocrine Reviews.

-

Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes.[2][4][5][6][7][8][[“]]

-

Yamato, E., et al. (2013). Microarray Analysis of Novel Candidate Genes Responsible for Glucose-Stimulated Insulin Secretion in Mouse Pancreatic β Cell Line MIN6.[10] PLOS ONE.

Sources

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Glyburide - Mayflower Bioscience [mayflowerbio.com]

- 6. Cellosaurus cell line MIN6-m9 (CVCL_4371) [cellosaurus.org]

- 7. Glyburide protein binding and the effect of albumin glycation in children, young adults, and older adults with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Microarray Analysis of Novel Candidate Genes Responsible for Glucose-Stimulated Insulin Secretion in Mouse Pancreatic β Cell Line MIN6 | PLOS One [journals.plos.org]

Application Note: Glyburide (Potassium Salt) as a Positive Control for KATP Channel Blockade

[1]

Introduction & Mechanism of Action

The ATP-sensitive potassium channel (

Glyburide (Glibenclamide) is a second-generation sulfonylurea that acts as a potent antagonist.[1][3] While effective, the standard free-acid form of glyburide suffers from extreme hydrophobicity, often leading to precipitation in aqueous buffers and variable experimental results.

This guide details the use of Glyburide Potassium Salt , a formulation that improves solubility kinetics and reproducibility, serving as the industry-standard positive control for

Molecular Mechanism

Glyburide does not physically plug the pore. Instead, it acts as a gating modifier:

-

Binding: Glyburide binds to the transmembrane bundle of the SUR1 subunit (high affinity,

nM) or SUR2A/B (lower affinity, micromolar range).[1] -

Coupling: This binding induces a conformational change in the SUR subunit that is mechanically transmitted to the Kir6.2 pore.

-

Closure: The pore locks in a closed state, preventing

efflux. -

Depolarization: Loss of hyperpolarizing

current depolarizes the membrane, opening Voltage-Gated Calcium Channels (VGCCs), leading to calcium influx and insulin exocytosis (in pancreatic

Pathway Visualization[1]

Figure 1: Signal transduction pathway showing parallel inhibition of KATP channels by metabolic ATP and Glyburide, converging on membrane depolarization.[1][3]

The "Potassium Salt" Advantage

The choice of salt form is not trivial. Standard glyburide (free acid) is practically insoluble in water, requiring high concentrations of DMSO and often heating/sonication, which can introduce experimental artifacts (e.g., DMSO effects on channel gating or membrane fluidity).

Comparative Solubility & Handling:

| Feature | Glyburide (Free Acid) | Glyburide (Potassium Salt) |

| CAS Number | 10238-21-8 | 52169-36-5 |

| Aqueous Solubility | Negligible (< 5 µg/mL) | Improved (requires pH management) |

| Stock Solvent | 100% DMSO (Heat often required) | DMSO or Water/Buffer (pH > 7.[1]4) |

| Precipitation Risk | High upon dilution into Tyrode's | Low (Kinetic solubility is superior) |

| Washout Speed | Very Slow (Lipophilic accumulation) | Slow (Still lipophilic, but faster onset) |

Expert Insight: The Potassium Salt does not change the binding affinity (the active moiety is the same anion). Its primary value is reliability .[1] It allows for the preparation of stocks that disperse more rapidly into the perfusion bath, reducing the "dead time" before onset of block.

Preparation Protocol: Stock & Working Solutions

Materials

-

Compound: Glyburide (Potassium Salt) [Purity >99%][1]

-

Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.[1]

-

Storage: -20°C, desiccated, protected from light.

Stock Solution (10 mM)

-

Weigh 5.32 mg of Glyburide Potassium Salt (MW: 532.1 g/mol ).[1]

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Note: Unlike the free acid, heating is rarely required.

-

-

Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

-

Store at -20°C for up to 3 months.

Working Solution (1 µM - "Saturating Dose")

Target: Complete block of pancreatic (

-

Thaw one 10 mM stock aliquot.[1]

-

Step 1 (Intermediate): Dilute 1:100 in DMSO

100 µM. -

Step 2 (Final): Dilute 1:100 into the extracellular bath solution (e.g., Tyrode’s or KRB)

1 µM .

Electrophysiology Protocol: Whole-Cell Patch Clamp

This protocol validates

Solutions

-

Pipette (Intracellular): High

, Low ATP .[1]-

Composition: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 0.1 - 0.3 mM MgATP .

-

Reasoning: Low ATP is required to ensure the channels are open at the start of the experiment. High ATP (physiological 3-5 mM) would auto-inhibit the channels.[1]

-

-

Bath (Extracellular): Standard Tyrode's (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, etc.).[1]

Experimental Workflow

Figure 2: Standard voltage-clamp workflow. Note the long washout period required for sulfonylureas.

Validation Criteria (Self-Validating System)

To confirm the current blocked is indeed

-

The "Opener" Check: Before applying Glyburide, apply Diazoxide (100 µM) .[1]

-

The Glyburide Block: Apply Glyburide (1 µM).

Functional Assay: Insulin Secretion (ELISA/HTRF)

For drug discovery screening where patch clamp is too low-throughput.[1]

Cell Model

-

Primary: Isolated murine or human Islets of Langerhans.[1]

-

Cell Line: MIN6 or INS-1E cells (Beta-cell lines).

Protocol Steps

-

Starvation: Incubate cells in "Low Glucose" buffer (2.8 mM Glucose) for 1 hour to quiet metabolic activity.

-

Treatment:

-

Incubation: 1 hour at 37°C.

-

Supernatant Collection: Collect buffer and assay for Insulin using HTRF or ELISA.[1]

Expected Outcome: Glyburide should trigger insulin secretion in low glucose conditions, mimicking the effect of high glucose. If Glyburide fails to secrete insulin, the cells may be de-differentiated (lost SUR1 expression).

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Incomplete Block | Wrong Subunit | Cardiac/Smooth muscle ( |

| No Current at Baseline | ATP too high | Reduce pipette ATP to 0.1 mM. If ATP is too high, channels are already closed. |

| Precipitation in Bath | Shock Dilution | Do not dilute 10 mM stock directly to aqueous.[1] Perform the intermediate step (1:100 in DMSO) first, or vortex the bath solution immediately upon addition. |

| "Run-Down" | Channel instability |

References

-

Gribble, F. M., & Ashcroft, F. M. (1999). Differential Sensitivity of Beta-Cell and Extrapancreatic KATP Channels to Glibenclamide. Diabetologia.

- Key Finding: Establishes the nanomolar affinity for SUR1 vs. micromolar for SUR2.

-

Aguilar-Bryan, L., et al. (1995). Cloning of the beta-cell high-affinity sulfonylurea receptor: a regulator of insulin secretion.[1] Science. [1]

-

Key Finding: Identification of the molecular target of Glyburide.[2]

-

-

Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion. Diabetes.[1][5][6][7][8][9][10]

- Key Finding: Detailed mechanism of how drug binding transl

-

Cayman Chemical. Glyburide (potassium salt) Product Data Sheet.

- Key Finding: Solubility data and formul

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 3. scienceopen.com [scienceopen.com]

- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 5. Glyburide (potassium salt) - Cayman Chemical [bioscience.co.uk]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 9. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glyburide (potassium salt) | CAS 52169-36-5 | Cayman Chemical | Biomol.com [biomol.com]

Troubleshooting & Optimization

Adjusting Glyburide concentration for different cell types and expression levels of KATP channels

This technical guide is designed to assist researchers in optimizing Glyburide (Glibenclamide) concentrations for KATP channel investigations. It synthesizes kinetic data, receptor subtype specificity, and troubleshooting protocols into a cohesive resource.

Introduction: Mechanism & Scope

Glyburide (Glibenclamide) is a second-generation sulfonylurea that acts as a high-affinity inhibitor of ATP-sensitive potassium (KATP) channels.[1][2][3][4] Its efficacy is strictly dependent on the specific Sulfonylurea Receptor (SUR) isoform associated with the pore-forming Kir6.2 subunit.

-

Primary Target: SUR1 (Pancreatic

-cells, Neurons) – High Affinity ( -

Secondary Target: SUR2A (Cardiomyocytes, Skeletal Muscle) – Lower Affinity (

20–100 nM). -

Mechanism: Glyburide binds to the SUR subunit, inducing a conformational change that closes the Kir6.2 pore, leading to membrane depolarization and subsequent voltage-gated

influx.

Part 1: Cell-Type Specific Optimization (FAQs)

Q1: What is the optimal concentration range for targeting specific KATP channel subtypes?

Answer: The "standard" 10

Table 1: Glyburide Sensitivity by Receptor Subtype

| Cell Type | Channel Composition | IC50 (Physiological) | Recommended Working Range | Reversibility |

| Pancreatic | SUR1 / Kir6.2 | 4 – 6 nM | 10 nM – 100 nM | Irreversible (Slow Washout) |

| Cardiomyocytes | SUR2A / Kir6.2 | 27 – 30 nM | 100 nM – 1 | Reversible (Fast Washout) |

| Smooth Muscle | SUR2B / Kir6.2 | ~4.6 | 10 | Reversible |

| Mitochondria | mitoKATP | ~3.4 | 10 | Variable |

Technical Insight: For SUR1-specific inhibition in a mixed cell population (e.g., differentiating stem cells), use 10–20 nM . At this concentration, SUR2A channels remain largely open (occupancy < 20%).

Q2: How does the presence of Serum (FBS/BSA) affect my IC50?

Answer: This is the most common cause of experimental failure. Glyburide binds to albumin with extremely high affinity (>99% bound in plasma).

-

The Shift: In the presence of 0.1% BSA or 10% FBS, the apparent IC50 can shift by 10- to 50-fold .

-

Recommendation:

-

Serum-Free: Perform acute assays (patch-clamp, flux assays) in serum-free buffer (KRB or Tyrode’s) to maintain calculated free drug concentrations.

-

Serum-Containing: If long-term incubation requires serum, increase Glyburide concentration by a factor of 100x. (e.g., use 1

M to achieve ~10 nM free drug efficacy).

-

Q3: Why is the block "irreversible" in my beta-cell line but not in my cardiomyocytes?

Answer: This is an intrinsic property of the SUR1 isoform. Glyburide exhibits a "locking" mechanism on SUR1, leading to extremely slow dissociation rates (

-

Implication: In crossover experiments using SUR1 cells (e.g., MIN6, INS-1), you cannot wash out Glyburide to return to baseline. You must use separate wells/dishes for each concentration.

-

Contrast: SUR2A (cardiac) releases Glyburide rapidly upon washout (

< 20 sec).

Part 2: Expression Levels & Troubleshooting

Q4: I am overexpressing KATP channels in HEK293 cells. Do I need to adjust the concentration?

Answer: Yes. In high-expression systems (e.g., transient transfection or Xenopus oocytes), the "Receptor Reserve" phenomenon applies.

-

Issue: If channel density is extremely high (

channels/cell), a standard IC50 dose may not block enough channels to alter the macroscopic membrane potential ( -

Adjustment: Titrate up to 1

M to ensure >95% channel occupancy. -

Warning: Monitor for non-specific effects at

M, such as inhibition of mitochondrial respiration or CLC chloride channels.

Q5: My Glyburide stock precipitates when added to the media. How do I prevent this?

Answer: Glyburide is highly hydrophobic and practically insoluble in water.

-

Protocol:

-

Dissolve powder in 100% DMSO to create a 100 mM Master Stock.

-

Create a 1000x working stock (e.g., 10 mM) in DMSO.

-

Add the 1000x stock to the media while vortexing the media.

-

Limit: Do not exceed 0.1% final DMSO concentration, as DMSO alone can affect channel gating.

-

Visual Check: If the solution turns cloudy, the drug has precipitated and is inactive.

-

Part 3: Visualization of Pathways & Workflows

Diagram 1: Mechanism of Action & Signaling Cascade

This diagram illustrates the downstream effects of Glyburide binding to the SUR1 subunit.

Caption: Signal transduction pathway from Glyburide binding to insulin secretion in pancreatic beta-cells.

Diagram 2: Experimental Workflow for Concentration Optimization

Use this decision tree to determine the starting concentration for your specific assay.

Caption: Decision tree for selecting initial Glyburide concentrations based on cell type and media conditions.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Glyburide Stock Solution

Objective: Create a stable, precipitate-free stock for cell culture.

-

Reagent: Glyburide (MW: 494.0 g/mol ).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or ethanol.

-

Calculation: Weigh 4.94 mg of Glyburide powder.

-

Dissolution: Add 1.0 mL of DMSO to create a 10 mM Master Stock. Vortex vigorously for 1 minute.

-

Storage: Aliquot into 50

L tubes and store at -20°C. Avoid freeze-thaw cycles. -

Usage: For a 10 nM final concentration, dilute 1:1,000,000 (requires serial dilution).

-

Serial Dilution Step: Dilute 1

L of 10 mM Stock into 999 -

Final Step: Add 1

L of Intermediate Stock to 1 mL of Media

-

Protocol B: Functional Validation (Membrane Potential Assay)

Objective: Confirm KATP block in beta-cells using a voltage-sensitive dye (e.g., FLIPR or DiBAC4).

-

Seed Cells: Plate MIN6 or INS-1 cells in 96-well black-walled plates.

-

Starve: Incubate in low-glucose (2.8 mM) KRB buffer (Serum-Free) for 1 hour. This opens KATP channels, hyperpolarizing the cell.

-

Load Dye: Add DiBAC4(3) dye and incubate for 30 mins.

-

Baseline: Measure fluorescence (low signal = hyperpolarized).

-

Challenge: Add Glyburide (Titration: 1 nM, 10 nM, 100 nM, 1

M). -

Readout: Monitor fluorescence increase.

-

Success Criteria: Dose-dependent increase in fluorescence (depolarization).

-

Validation: 100 nM Glyburide should mimic the effect of 20 mM Glucose.

-

References

-

Gribble, F. M., & Ashcroft, F. M. (1999). Differential sensitivity of beta-cell and extrapancreatic KATP channels to gliclazide. Diabetologia.

-

Proks, P., et al. (2018). Binding of sulphonylureas to plasma proteins – A KATP channel perspective. PLOS ONE.

-

Hambrock, A., et al. (2002). Binding of sulfonylureas to the cloned sulfonylurea receptor SUR1 and SUR2A. British Journal of Pharmacology.

-

Zünckler, B. J., et al. (1988). Concentration-dependent effects of glibenclamide on ATP-sensitive K+ channels in pancreatic beta-cells. Pflügers Archiv.

-

BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Head-to-Head Comparison of Glyburide and Tolbutamide for Preclinical and Clinical Research

A Senior Application Scientist's Guide to Evaluating First and Second-Generation Sulfonylureas

For decades, sulfonylureas have been a cornerstone in the management of type 2 diabetes mellitus. Their mechanism, centered on augmenting endogenous insulin secretion, has been the subject of extensive research. Within this class, significant differences exist between first-generation agents, such as Tolbutamide, and second-generation agents, like Glyburide (also known as Glibenclamide). This guide provides an in-depth, head-to-head comparison of these two compounds, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms, pharmacokinetic profiles, and clinical-functional differences, supported by established experimental protocols to empower rigorous in-house evaluation.

The Core Mechanism: A Tale of Differential Affinity and Potency

Both Glyburide and Tolbutamide share a fundamental mechanism of action: they stimulate insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channel.[1][2][3] This channel is a complex hetero-octamer, composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[4][5]

Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP within the β-cell. This ATP binds to the Kir6.2 subunit, causing the K-ATP channel to close.[4] The resulting membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺ which triggers the exocytosis of insulin-containing granules.[1] Sulfonylureas effectively mimic the action of ATP by binding directly to the SUR1 subunit, inducing channel closure and initiating this same cascade of insulin release.[6][7]

The primary distinction between Glyburide and Tolbutamide lies in their binding affinity and resulting potency. As a second-generation sulfonylurea, Glyburide exhibits a significantly higher affinity for the SUR1 receptor—approximately 1,000 times greater than first-generation agents like Tolbutamide.[8] This translates into a much higher intrinsic hypoglycemic potency; for instance, 5 mg of Glyburide is roughly equivalent in hypoglycemic activity to 1 gram of Tolbutamide.[9][10] This difference is not due to a longer half-life but to the molecule's intrinsic activity.[9]

Some research also suggests potential differences in their interactions with adrenergic receptors in pancreatic islets, which could contribute to varied effects on insulin secretion.[11] Specifically, one study found that Tolbutamide had a higher affinity for β-adrenergic receptors, while Glyburide showed a higher affinity for α-adrenergic receptors.[11]

Figure 1: Signaling pathway for sulfonylurea-induced insulin secretion.

Pharmacokinetic Profile: Duration, Metabolism, and Dosing

The significant differences in the clinical application and side-effect profiles of Glyburide and Tolbutamide are largely dictated by their distinct pharmacokinetic properties.

| Parameter | Glyburide (Second-Generation) | Tolbutamide (First-Generation) | Causality and Experimental Insight |

| Potency | High (approx. 200x Tolbutamide)[9] | Low | Higher SUR1 affinity for Glyburide directly translates to greater potency, requiring much lower doses. This is quantifiable via receptor binding assays. |

| Absorption | Well absorbed from the GI tract[10] | Rapidly absorbed | Both are suitable for oral administration. Bioavailability studies are key to confirming absorption kinetics. |

| Plasma Protein Binding | ~99%[12] | High | Extensive binding contributes to a lower volume of distribution and can be a source of drug-drug interactions. |

| Metabolism | Hepatic (via CYP2C9 and CYP3A4)[12] | Hepatic | Both are metabolized in the liver. Glyburide has weakly active metabolites, whereas Tolbutamide's metabolites are inactive.[10] |

| Biological Half-Life (t½) | ~5-10 hours, but complex multicompartmental pattern[10][12] | 4.5-6.5 hours | Although the plasma half-lives can appear similar, Glyburide's biological effect is significantly longer, suggesting strong tissue binding or the effect of active metabolites.[10] |

| Duration of Action | Long (up to 24 hours)[10] | Short (6-12 hours) | This is the most critical clinical differentiator. The long action of Glyburide allows for once-daily dosing but increases the risk of prolonged hypoglycemia. |

| Excretion | 50% urine, 50% bile (as metabolites)[9] | Primarily urine (as metabolites) | The dual excretion pathway of Glyburide is notable, but caution is still advised in patients with renal or hepatic impairment for both drugs.[9] |

Clinical Performance and Safety: A Trade-off Between Efficacy and Risk

The molecular and pharmacokinetic differences manifest clearly in the clinical profiles of Glyburide and Tolbutamide, particularly concerning glycemic control and the risk of adverse events.

| Clinical Outcome | Glyburide | Tolbutamide | Commentary |

| Glycemic Control (HbA1c Reduction) | High efficacy, reduces HbA1c by 1.5-2% on average[3] | Effective, but less potent | Both are effective at lowering blood glucose. Glyburide's higher potency often leads to more significant reductions in fasting plasma glucose. |

| Risk of Severe Hypoglycemia | Significantly Higher[13][[“]][15] | Lower | This is the primary safety concern with Glyburide. Its high potency and long duration of action create a higher risk of severe and prolonged low blood sugar, especially in the elderly or those with renal impairment.[13][[“]] |

| Cardiovascular Safety | Generally considered neutral in recent large trials, but some observational studies raise concerns.[[“]][16][17] | Historically linked to increased cardiovascular mortality in the UGDP study, though this is debated.[8] More recent analyses group it with other short-acting agents as having a potentially better cardiovascular profile than long-acting ones.[13] | The cardiovascular safety of all sulfonylureas remains a topic of discussion. The nonspecific, long-acting nature of Glyburide has been compared to the more pancreas-specific, short-acting profile of Tolbutamide, with some studies suggesting no difference in major adverse cardiovascular events.[13][15] |

| Weight Change | Associated with weight gain[2][15] | Associated with weight gain | Weight gain is a known class effect of sulfonylureas, driven by the anabolic effects of increased insulin. |

| Durability of Effect | Prone to secondary failure over time, potentially due to β-cell exhaustion.[2][[“]] | Also prone to secondary failure. | The long-term efficacy of sulfonylureas can wane, a phenomenon known as "secondary failure." |

Experimental Protocols for Head-to-Head Evaluation

To empirically validate the differences between Glyburide and Tolbutamide in a research setting, the following standardized protocols are recommended. These workflows are designed to provide a self-validating system, from in vitro potency to in vivo physiological response.

Protocol 1: In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This assay directly measures the dose-dependent effect of each compound on insulin secretion, providing a quantitative comparison of their potency.

Figure 2: Workflow for comparing sulfonylurea effects on insulin secretion.

Methodology:

-

Islet Isolation: a. Harvest pancreata from euthanized rodents (e.g., Wistar rats or C57BL/6 mice) under sterile conditions. b. Distend the pancreas by injecting cold collagenase solution (e.g., Collagenase P) into the common bile duct.[6] c. Digest the pancreas in a 37°C water bath, followed by mechanical disruption. d. Purify the islets from acinar tissue using a density gradient (e.g., Ficoll or Histopaque).[6] e. Hand-pick purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium to allow for functional recovery.[6]

-

Insulin Secretion Assay: a. Pre-incubate batches of size-matched islets (e.g., 10 islets/well) in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal secretion rate.[6] b. Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or stimulatory (e.g., 16.7 mM) glucose. c. To the appropriate wells, add vehicle control, or varying concentrations of Glyburide or Tolbutamide. A wide concentration range is crucial to capture the full dose-response curve (e.g., 1 nM to 100 µM). d. Incubate for a defined period (e.g., 60 minutes) at 37°C.[6]

-

Data Analysis: a. Collect the supernatant (KRB buffer) from each well. b. Measure the insulin concentration in the supernatant using a standardized method like ELISA or RIA.[6] c. Normalize insulin secretion to the number of islets or total protein content. d. Plot the dose-response curves for Glyburide and Tolbutamide to determine their respective EC₅₀ (half-maximal effective concentration) values, providing a direct measure of relative potency.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a gold-standard method to assess in vivo glucose homeostasis and the efficacy of an anti-diabetic agent in a whole-organism context.

Figure 3: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Methodology:

-

Animal Model and Preparation: a. Use a relevant diabetic animal model (e.g., db/db mice or streptozotocin-induced diabetic rats). b. Fast the animals overnight (10-16 hours) with free access to water.[18][19] c. Divide animals into three groups: Vehicle control, Glyburide-treated, and Tolbutamide-treated. d. Administer the respective drug or vehicle via oral gavage 30-60 minutes prior to the glucose challenge.

-

OGTT Procedure: a. Take a baseline blood sample (t=0) from the tail vein to measure fasting glucose.[18][19] b. Administer a standard oral glucose load (e.g., 1.75-2 g/kg body weight).[18][19] c. Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.[18]

-

Data Analysis: a. Measure blood glucose concentrations for all samples. b. Plot the mean blood glucose concentration against time for each treatment group. c. Calculate the total area under the curve (AUC) for glucose excursion for each group. d. A statistically significant reduction in the glucose AUC for the drug-treated groups compared to the vehicle control indicates improved glucose tolerance. Comparing the AUC between the Glyburide and Tolbutamide groups will reveal their relative in vivo efficacy.

Conclusion

The comparison between Glyburide and Tolbutamide is a classic example of pharmaceutical evolution within a drug class. Glyburide, a second-generation sulfonylurea, offers substantially higher potency and a longer duration of action, allowing for lower, once-daily dosing.[9][10] However, these advantages come at the cost of a significantly increased risk of severe and prolonged hypoglycemia.[13][[“]] Tolbutamide, a first-generation agent, is less potent and has a shorter duration of action, necessitating more frequent dosing but carrying a lower risk of hypoglycemia.[2][13]

For researchers, the choice between these agents depends on the experimental question. Glyburide serves as a potent tool for maximally stimulating the SUR1-mediated insulin secretion pathway, while Tolbutamide can be used to probe this pathway with a wider therapeutic window and lower risk of inducing profound hypoglycemia in animal models. Understanding their distinct molecular interactions, pharmacokinetic profiles, and safety liabilities is paramount for designing robust experiments and accurately interpreting results in the ongoing development of novel diabetes therapies.

References

-

Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. Pancreatology. Available at: [Link]

-

Molecular Mechanism of Sulphonylurea Block of KATP Channels Carrying Mutations That Impair ATP Inhibition and Cause Neonatal Diabetes. Diabetes. Available at: [Link]

-

The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel. Circulation Research. Available at: [Link]

-

Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release. The Journal of Physical Chemistry B. Available at: [Link]

-

Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects. Pharmacotherapy. Available at: [Link]

-

Glucose Tolerance Test. StatPearls. Available at: [Link]

-

Sulfonylurea receptor–associated channels. Neurology. Available at: [Link]

-

Glucose tolerance test: For Diagnosis of Diabetes Mellitus. Worcestershire Acute Hospitals NHS Trust. Available at: [Link]

-

GLUCOSE TOLERANCE PROTOCOL (ORAL). Licking Memorial Health Systems. Available at: [Link]

-

Glucose Tolerance: Diabetes Mellitus. Labcorp. Available at: [Link]

-

Glucose tolerance test. Mayo Clinic. Available at: [Link]

-

Pharmacologic Differences of Sulfonylureas and the Risk of Adverse Cardiovascular and Hypoglycemic Events. Diabetes Care. Available at: [Link]

-

Tolbutamide and Glyburide Differ in Effectiveness to Displace Alpha- And Beta-Adrenergic Radioligands in Pancreatic Islet Cells and Membranes. Diabetes. Available at: [Link]

-

Sulfonylureas and Other Secretagogues. Johns Hopkins Diabetes Guide. Available at: [Link]

-

Pharmacokinetics and Pharmacodynamics of Glyburide: Insights for Optimizing Treatment in Type 2 Diabetes. Indonesian Journal of Pharmacy. Available at: [Link]

-

pms-GLYBURIDE. Pharmascience Inc. Available at: [Link]

-

Kinetics-Effect Relations of Insulin-Releasing Drugs in Patients With Type 2 Diabetes: Brief Overview. Diabetes Care. Available at: [Link]

-

Glipizide versus tolbutamide, an open trial. Effects on insulin secretory patterns and glucose concentrations. Postgraduate Medical Journal. Available at: [Link]

-

Therapeutic Class Overview - Sulfonylureas. Nevada Department of Health and Human Services. Available at: [Link]

-

How do glyburide's risks compare to other diabetes medications in practice? Consensus. Available at: [Link]

-

Sulfonylurea challenge test in subjects diagnosed with Type 1 diabetes mellitus. Pediatric Diabetes. Available at: [Link]

-

Medications: Sulfonylureas. JustInTimeMedicine. Available at: [Link]

-

Two Popular Diabetes Drugs Outperform Two Others in Head-to-Head Comparison. UNC School of Medicine. Available at: [Link]

-

Two popular diabetes drugs outperformed others in large clinical trial. Florida Hospital News and Healthcare Report. Available at: [Link]

-

Systematic review and meta-analysis of head-to-head trials comparing sulfonylureas and low hypoglycaemic risk antidiabetic drugs. ResearchGate. Available at: [Link]

-

Sulfonylurea stimulation of insulin secretion. Diabetologia. Available at: [Link]

-

Antidiabetic sulfonylurea stimulates insulin secretion independently of plasma membrane KATP channels. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

-

Antidiabetic sulfonylurea stimulates insulin secretion independently of plasma membrane KATP channels. American Journal of Physiology. Available at: [Link]

-

What is the comparison of sulfonylureas? Dr.Oracle. Available at: [Link]

-

Sulfonylureas and their use in clinical practice. Archives of Medical Science. Available at: [Link]

-

Comparison of antidiabetic drugs added to sulfonylurea monotherapy in patients with type 2 diabetes mellitus: A network meta-analysis. PLOS ONE. Available at: [Link]

-

Testing the bipartite model of the sulfonylurea receptor binding site: binding of A-, B-, and A + B-site ligands. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Summary of randomized controlled trials comparing sulfonylureas versus other drugs as add on to metformin during Ramadan. ResearchGate. Available at: [Link]

-

Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife. Available at: [Link]

-

Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife. Available at: [Link]

-

Sulfonylureas as second line drugs in type 2 diabetes and the risk of cardiovascular and hypoglycaemic events: population based cohort study. The BMJ. Available at: [Link]

Sources

- 1. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonylureas and Other Secretagogues | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 3. justintimemedicine.com [justintimemedicine.com]

- 4. ahajournals.org [ahajournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sulfonylurea stimulation of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Glyburide: a second-generation sulfonylurea hypoglycemic agent. History, chemistry, metabolism, pharmacokinetics, clinical use and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Tolbutamide and glyburide differ in effectiveness to displace alpha- and beta-adrenergic radioligands in pancreatic islet cells and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. consensus.app [consensus.app]

- 15. droracle.ai [droracle.ai]

- 16. adameetingnews.org [adameetingnews.org]

- 17. Two Popular Diabetes Drugs Outperform Two Others in Head-to-Head Comparison | Newsroom [news.unchealthcare.org]

- 18. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. nbt.nhs.uk [nbt.nhs.uk]

Validating the Inhibitory Effect of Glyburide on SUR2A-Containing KATP Channels

A Publish Comparison Guide for Drug Development & Cardiac Safety Profiling

Executive Summary & Strategic Rationale

Glyburide (Glibenclamide) is a second-generation sulfonylurea widely used for Type 2 Diabetes.[1][2][3] While its primary therapeutic target is the pancreatic SUR1/Kir6.2 KATP channel, its off-target activity on the cardiac isoform—SUR2A/Kir6.2 —is a critical parameter in safety pharmacology.

Validating Glyburide’s effect on SUR2A is not merely about confirming inhibition; it is about quantifying the selectivity window and reversibility . Unlike its interaction with pancreatic SUR1 (nanomolar affinity, quasi-irreversible), Glyburide interaction with cardiac SUR2A is characterized by:

-

Lower Affinity: IC50 values typically ~20–30 nM (vs. ~4 nM for SUR1).

-

Reversibility: Significant washout recovery, distinguishing it from the "locked" state seen in SUR1.

This guide outlines the gold-standard validation workflow, comparing Glyburide against key alternatives to establish a robust experimental baseline.

Mechanistic Architecture

To validate inhibition, one must understand the structural interface. The KATP channel is a hetero-octamer composed of four pore-forming subunits (Kir6.[4][5][6][7]2) and four regulatory sulfonylurea receptor subunits (SUR2A in the heart).[4][5][6][8]

Mechanism of Action

Glyburide binds to the SUR subunit, not the pore.

-

Binding Site: It lodges in a transmembrane pocket involving TMs 14–16 of SUR2A.

-